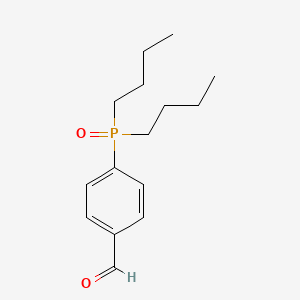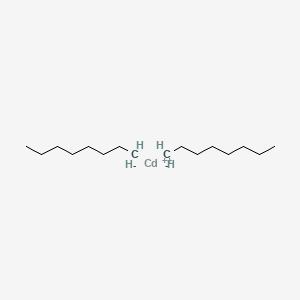
cadmium(2+);octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);octane is a compound that consists of cadmium ions (Cd²⁺) and octane molecules. Cadmium is a transition metal with the chemical symbol Cd and an atomic number of 48. It is known for its toxicity and is often used in various industrial applications. Octane, on the other hand, is a hydrocarbon with the chemical formula C₈H₁₈, commonly found in gasoline. The combination of cadmium ions with octane molecules forms a unique compound with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);octane can be achieved through various synthetic routes. One common method involves the reaction of cadmium salts, such as cadmium chloride (CdCl₂), with octane under controlled conditions. The reaction typically takes place in an organic solvent, such as toluene, at elevated temperatures. The cadmium ions coordinate with the octane molecules, forming the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include purification steps to remove impurities and ensure the quality of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);octane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide (CdO) and other oxidation products.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H₂) to form cadmium metal.
Substitution: this compound can undergo substitution reactions where the octane molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents under controlled conditions.
Substitution: Various ligands in the presence of catalysts.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium compounds.
Reduction: Cadmium metal (Cd).
Substitution: New cadmium-ligand complexes.
Scientific Research Applications
Cadmium(2+);octane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other cadmium compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxic effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of cadmium(2+);octane involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathway, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and Tumor Protein 53 (p53) pathway .
Comparison with Similar Compounds
Cadmium(2+);octane can be compared with other cadmium compounds, such as cadmium sulfide (CdS) and cadmium carbonate (CdCO₃). While these compounds share some similarities, this compound is unique due to its specific coordination with octane molecules. This unique structure imparts distinct properties and applications.
List of Similar Compounds
- Cadmium sulfide (CdS)
- Cadmium carbonate (CdCO₃)
- Cadmium oxide (CdO)
Properties
CAS No. |
64054-30-4 |
|---|---|
Molecular Formula |
C16H34Cd |
Molecular Weight |
338.85 g/mol |
IUPAC Name |
cadmium(2+);octane |
InChI |
InChI=1S/2C8H17.Cd/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 |
InChI Key |
YDCHDVKHLULWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[CH2-].CCCCCCC[CH2-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


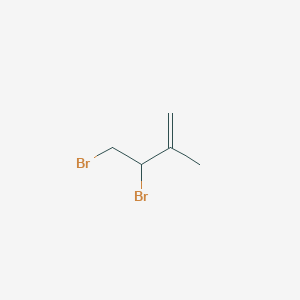
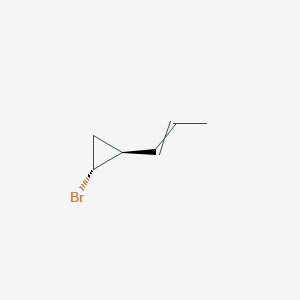
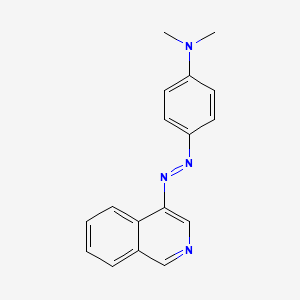
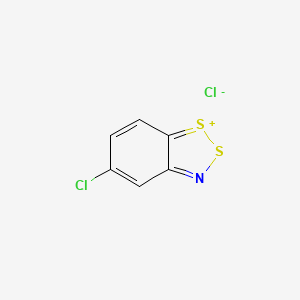
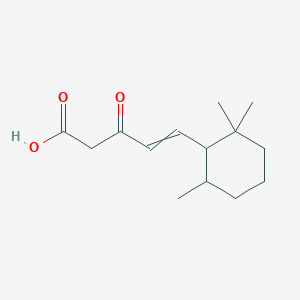
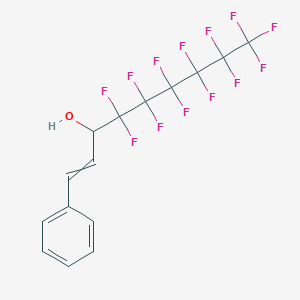
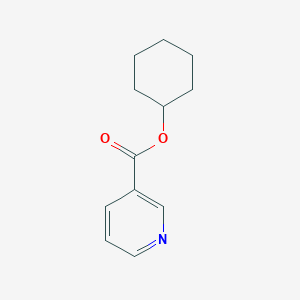
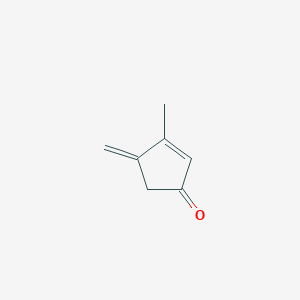
![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)

![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)

